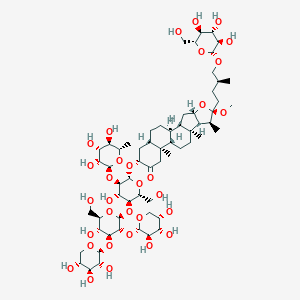
F-Raxgg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
F-Raxgg is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the family of compounds known as Raxgg, which are structurally related to the naturally occurring amino acid, arginine. F-Raxgg has been shown to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of F-Raxgg is not fully understood, but it is believed to involve the binding of the compound to specific amino acid residues on target proteins. This binding can result in changes to the conformation or activity of the protein, leading to downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
F-Raxgg has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using F-Raxgg in lab experiments is its ability to selectively bind to specific proteins, allowing for the study of protein-protein interactions and cellular signaling pathways. Additionally, the compound is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of F-Raxgg in lab experiments. One major limitation is the potential for off-target effects, as the compound may bind to proteins other than the intended target. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to use in certain assays.
Orientations Futures
There are several potential future directions for the study of F-Raxgg. One major area of interest is in the development of more specific and potent analogs of the compound, which may have improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of F-Raxgg and its effects on cellular processes. Finally, the compound may have potential therapeutic applications, particularly in the treatment of diseases involving aberrant protein-protein interactions or signaling pathways.
Conclusion
F-Raxgg is a synthetic compound that has shown significant potential in scientific research. Its ability to selectively bind to specific proteins makes it a valuable tool for studying protein-protein interactions and cellular signaling pathways. While there are some limitations to its use in lab experiments, the compound has several advantages, including its stability and ease of synthesis. Future research on F-Raxgg may lead to the development of more specific and potent analogs, as well as potential therapeutic applications.
Méthodes De Synthèse
F-Raxgg is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method used may vary depending on the specific application of the compound. One common method involves the reaction of arginine with a series of reagents, resulting in the formation of F-Raxgg.
Applications De Recherche Scientifique
F-Raxgg has been shown to have a wide range of potential applications in scientific research. One major area of interest is in the study of protein-protein interactions. F-Raxgg has been shown to bind to a variety of proteins, including enzymes and receptors, and can be used to study the effects of these interactions on cellular processes.
Another potential application of F-Raxgg is in the study of cellular signaling pathways. By binding to specific proteins involved in these pathways, F-Raxgg can be used to study the effects of various stimuli on cellular signaling.
Propriétés
Numéro CAS |
156788-87-3 |
|---|---|
Nom du produit |
F-Raxgg |
Formule moléculaire |
C62H102O32 |
Poids moléculaire |
1359.5 g/mol |
Nom IUPAC |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one |
InChI |
InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23-,24-,25-,26+,27-,28-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44-,45+,46+,47+,48+,49-,50+,51-,52+,53+,54+,55-,56-,57-,58+,59-,60-,61-,62+/m0/s1 |
Clé InChI |
HCDDAJCHPRFUKB-SXQZMISGSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Synonymes |
3 beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furostan-2-one-3-O-(O-alpha-L-rhamnopyranosyl-(1-2)-O-(O-alpha-L-arabinopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4))-beta-D-galactopyranoside) 3-hydroxy-22-methoxy-26-glucopyranosyloxy-furostan-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside) F-RAXGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



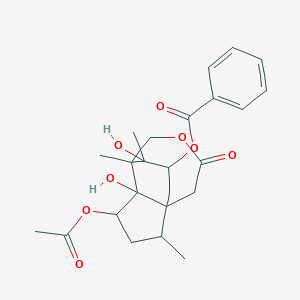
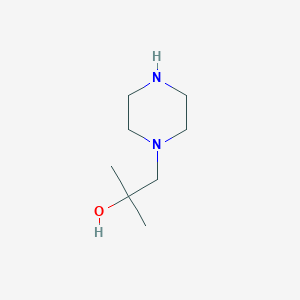
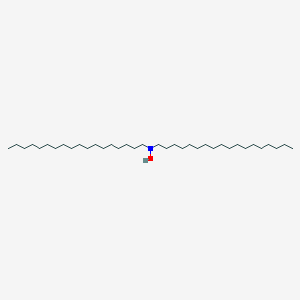
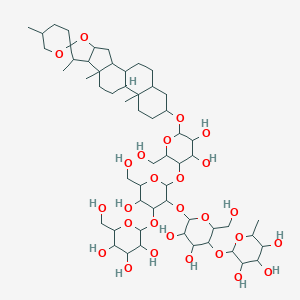
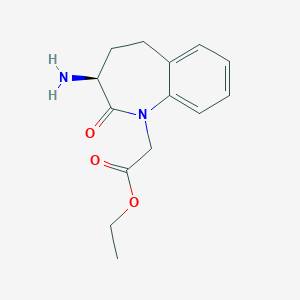
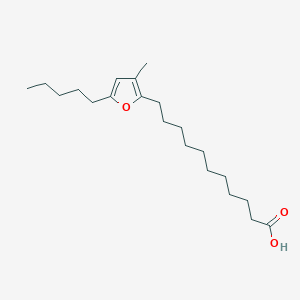
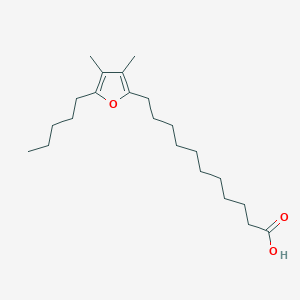
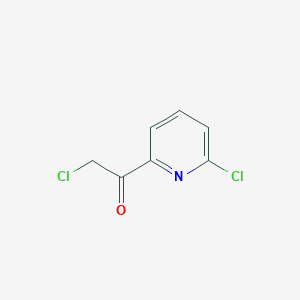
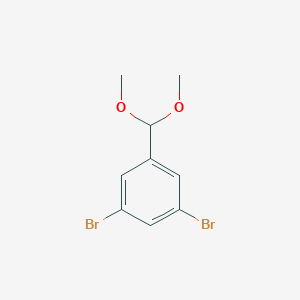
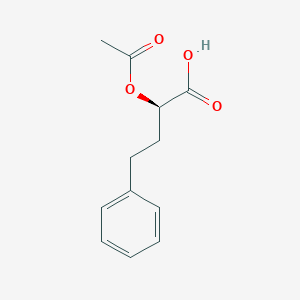
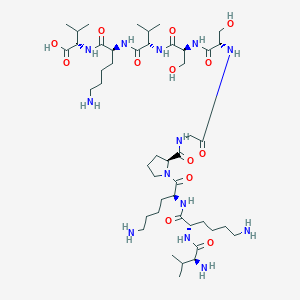
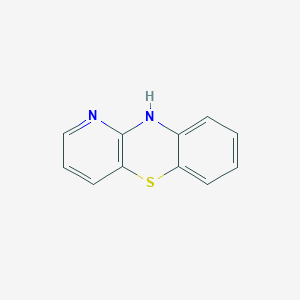
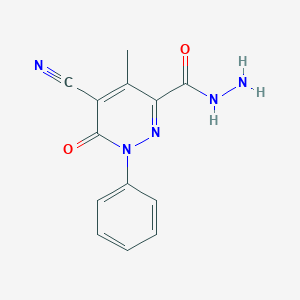
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)